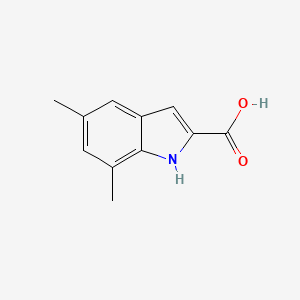

5,7-dimethyl-1H-indole-2-carboxylic Acid

Description

Overview of Indole (B1671886) Core Chemistry and its Ubiquitous Nature

The indole core is an aromatic heterocyclic organic compound with the formula C₈H₇N. It possesses a bicyclic structure, consisting of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. This fusion of a benzene and a pyrrole ring gives the indole nucleus its unique chemical properties. The indole ring system is a common feature in a wide variety of natural products, including the amino acid tryptophan, the neurotransmitter serotonin, and numerous complex alkaloids.

The chemistry of the indole core is rich and versatile, allowing for a wide range of chemical modifications. The presence of the nitrogen atom and the electron-rich pyrrole ring makes the indole nucleus susceptible to electrophilic substitution, primarily at the C3 position. The N-H proton of the indole ring is weakly acidic and can be deprotonated to form an indolyl anion, which can then be alkylated or acylated. This reactivity allows for the synthesis of a diverse library of indole derivatives with a wide range of biological activities.

Historical Context of Indole-Based Compounds in Drug Discovery

The history of indole-based compounds in drug discovery is a long and storied one, dating back to the isolation of the first indole alkaloid, strychnine, in 1818. However, the true significance of the indole nucleus in medicinal chemistry began to be appreciated in the mid-20th century with the discovery of the biological roles of tryptophan and serotonin. This led to a surge in research into indole-containing compounds and their potential therapeutic applications.

Over the decades, numerous indole-based drugs have been developed and have made a significant impact on human health. These include the anti-inflammatory drug indomethacin, the anti-migraine drug sumatriptan, and the anti-cancer agents vinblastine (B1199706) and vincristine. The continued exploration of the chemical space around the indole scaffold has led to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Classification of Indole Carboxylic Acids

Indole carboxylic acids are a class of indole derivatives that contain one or more carboxylic acid groups attached to the indole ring. They can be classified based on the position of the carboxylic acid group on the indole nucleus. The most common classes include:

Indole-1-carboxylic acids: The carboxylic acid group is attached to the nitrogen atom of the indole ring.

Indole-2-carboxylic acids: The carboxylic acid group is attached to the C2 position of the indole ring.

Indole-3-carboxylic acids: The carboxylic acid group is attached to the C3 position of the indole ring.

Each class of indole carboxylic acid exhibits distinct chemical and biological properties, which are influenced by the position of the carboxylic acid group and the presence of other substituents on the indole ring.

Rationale for Focusing on 5,7-Dimethyl-1H-indole-2-carboxylic Acid in Advanced Research

The focus on this compound in advanced research stems from the broader effort to systematically explore the structure-activity relationships (SAR) of indole-2-carboxylic acid derivatives. The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of various therapeutic agents, including inhibitors of enzymes like HIV-1 integrase and indoleamine 2,3-dioxygenase (IDO1).

The introduction of methyl groups at the C5 and C7 positions of the indole ring can significantly influence the compound's physicochemical and biological properties. These methyl groups can:

Enhance Lipophilicity: The addition of methyl groups increases the compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.

Modulate Electronic Properties: The electron-donating nature of the methyl groups can alter the electron density of the indole ring, potentially influencing its reactivity and binding interactions.

Provide Steric Hindrance: The methyl groups can introduce steric bulk, which can influence the compound's conformation and its ability to fit into the active site of a target enzyme. This can lead to improved selectivity and potency.

Block Metabolic Sites: Methyl groups can be strategically placed to block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and in vivo half-life.

By studying the 5,7-dimethyl substituted analog, researchers can gain valuable insights into how substitutions on the benzene portion of the indole ring impact biological activity, contributing to the rational design of more potent and selective drug candidates.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 221675-45-2 |

| Boiling Point (Predicted) | 418.4±40.0 °C |

| Density (Predicted) | 1.287±0.06 g/cm³ |

| pKa (Predicted) | 4.52±0.30 |

Synthesis and Research Findings

The synthesis of this compound typically follows established methods for the preparation of indole-2-carboxylic acids, with the Fischer indole synthesis being a common approach. This method involves the reaction of a substituted phenylhydrazine (B124118) (in this case, 2,4-dimethylphenylhydrazine) with pyruvic acid, followed by cyclization.

While specific, in-depth research exclusively focused on this compound is not extensively published, the broader class of substituted indole-2-carboxylic acids has been the subject of significant investigation. These studies provide a strong basis for understanding the potential applications and research directions for this particular compound.

Research on Related Indole-2-Carboxylic Acid Derivatives

Research into various substituted indole-2-carboxylic acids has revealed a wide range of biological activities, highlighting the therapeutic potential of this scaffold.

Anticancer Activity: Derivatives of indole-2-carboxamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Some of these compounds have shown potent activity, suggesting that the indole-2-carboxylic acid scaffold is a promising starting point for the development of new anticancer agents. nih.gov

Antiviral Activity: Indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. mdpi.com Structure-activity relationship studies have shown that substitutions on the indole ring can significantly impact the inhibitory activity of these compounds.

Enzyme Inhibition: Substituted indole-2-carboxylic acids have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are implicated in cancer and other diseases. sci-hub.se The development of dual inhibitors of these enzymes is an active area of research.

The study of this compound and its derivatives would be a logical extension of this research, allowing for a more detailed understanding of the role of substitutions at the C5 and C7 positions in modulating the biological activity of this important class of compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-3-7(2)10-8(4-6)5-9(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOJFBVIUIJKJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(N2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221675-45-2 | |

| Record name | 5,7-dimethyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,7 Dimethyl 1h Indole 2 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways for Indole-2-carboxylic Acids

The construction of the indole (B1671886) nucleus, particularly with the inclusion of a carboxylic acid at the C-2 position, has been a subject of extensive research. Over the years, several reliable methods have emerged, each with its own advantages and specific applications. These established pathways range from century-old name reactions to modern transition-metal-catalyzed processes.

Fischer Indole Synthesis and its Adaptations for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. wikipedia.orgnih.gov The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgnih.govsharif.edu Brønsted acids like HCl, H2SO4, and polyphosphoric acid, or Lewis acids such as zinc chloride and boron trifluoride, are commonly employed as catalysts. wikipedia.orgnih.gov

The general mechanism proceeds through several steps: the arylhydrazone isomerizes to an enamine intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. nih.gov Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. nih.gov

To synthesize 5,7-dimethyl-1H-indole-2-carboxylic acid, the Fischer synthesis would be adapted by using 3,5-dimethylphenylhydrazine as the starting arylhydrazine. This would be reacted with an α-keto acid, such as pyruvic acid (or its corresponding ester, ethyl pyruvate), to form the necessary hydrazone intermediate. The subsequent acid-catalyzed cyclization would then yield the desired this compound. A common precursor to the hydrazone is the product of a Japp-Klingemann reaction. wikipedia.orgchemeurope.com

Table 1: Key Aspects of the Fischer Indole Synthesis

| Component | Description | Example for Target Compound |

|---|---|---|

| Aryl Precursor | A substituted or unsubstituted phenylhydrazine (B124118). | 3,5-Dimethylphenylhydrazine |

| Carbonyl Partner | An aldehyde or ketone, typically an α-keto acid or ester for indole-2-carboxylic acids. | Pyruvic acid or Ethyl pyruvate |

| Catalyst | Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgsharif.edu | Polyphosphoric acid (PPA) |

| Key Intermediate | Arylhydrazone, which rearranges to an enamine. nih.gov | Hydrazone of 3,5-dimethylphenylhydrazine and pyruvic acid |

| Product | Substituted indole. | This compound |

Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis (also known as the Hemetsberger–Knittel synthesis) is a valuable method that directly produces indole-2-carboxylic esters. wikipedia.orgsynarchive.com The core of this reaction is the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form the indole ring system. wikipedia.org While not as commonly used as the Fischer synthesis due to the stability of the starting materials, it is a potent strategy for accessing C-2 functionalized indoles, often with yields exceeding 70%. wikipedia.orgsemanticscholar.org

The synthesis begins with an aldol-type condensation between an aryl aldehyde and an α-azidoacetate to generate the required α-azidocinnamate ester. researchgate.net For the preparation of a 5,7-dimethyl derivative, 3,5-dimethylbenzaldehyde (B1265933) would be condensed with ethyl azidoacetate. The resulting ester is then heated in a high-boiling solvent, such as xylene, which induces thermal decomposition and intramolecular cyclization to afford the corresponding ethyl 5,7-dimethyl-1H-indole-2-carboxylate. semanticscholar.orgresearchgate.net The mechanism is thought to proceed via a nitrene intermediate. wikipedia.org

Table 2: Overview of the Hemetsberger Indole Synthesis

| Component | Description | Example for Target Compound |

|---|---|---|

| Aryl Precursor | A substituted or unsubstituted aryl aldehyde. | 3,5-Dimethylbenzaldehyde |

| Azide Partner | An α-azidoacetate, such as ethyl azidoacetate. researchgate.net | Ethyl azidoacetate |

| Key Intermediate | 3-Aryl-2-azido-propenoic ester (an α-azidocinnamate). wikipedia.org | Ethyl 2-azido-3-(3,5-dimethylphenyl)propenoate |

| Condition | Thermal decomposition in a high-boiling solvent (e.g., refluxing xylene). researchgate.net | Refluxing xylene |

| Product | Indole-2-carboxylic ester. synarchive.com | Ethyl 5,7-dimethyl-1H-indole-2-carboxylate |

Japp-Klingermann Reaction

The Japp-Klingermann reaction is not a direct method for indole synthesis but is a crucial ancillary reaction, particularly for the Fischer indole synthesis. wikipedia.orgchemeurope.com It is used to synthesize the arylhydrazone precursors required for the Fischer cyclization from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.orgchemeurope.com

The reaction mechanism starts with the deprotonation of the β-keto-ester, whose enolate then attacks the terminal nitrogen of the diazonium salt to form an azo compound. wikipedia.org This intermediate is often unstable and undergoes hydrolysis and deacylation (or decarboxylation) to yield the final, more stable hydrazone. wikipedia.org

In the context of synthesizing this compound, the Japp-Klingermann reaction provides a strategic route to the necessary hydrazone. The process would begin with the diazotization of 3,5-dimethylaniline (B87155) to form the corresponding diazonium salt. This salt is then reacted with a β-keto-ester, such as ethyl 2-methylacetoacetate, under basic conditions. The resulting intermediate would then hydrolyze and decarboxylate to produce the phenylhydrazone of ethyl pyruvate, which is the direct precursor for the Fischer synthesis of ethyl 5,7-dimethyl-1H-indole-2-carboxylate. psu.edu

Table 3: Japp-Klingermann Reaction Parameters

| Component | Description | Example for Target Compound |

|---|---|---|

| Aryl Precursor | An aryl diazonium salt, formed from an arylamine. | 3,5-Dimethylbenzenediazonium chloride |

| Carbonyl Partner | A β-keto-acid or β-keto-ester. wikipedia.org | Ethyl acetoacetate |

| Key Intermediate | An unstable azo compound that undergoes hydrolysis. wikipedia.org | Azo adduct of the diazonium salt and keto-ester |

| Product | An arylhydrazone, ready for Fischer cyclization. chemeurope.com | Hydrazone of 3,5-dimethylaniline and pyruvic acid |

Buchwald–Hartwig Reactions in Indole Functionalization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org While not a method for the de novo construction of the indole ring, it is an indispensable tool for the functionalization and derivatization of a pre-formed indole nucleus, including the indole-2-carboxylic acid scaffold. nih.gov This reaction allows for the coupling of amines with aryl halides or triflates, enabling the introduction of a wide range of nitrogen-containing substituents. wikipedia.org

In the synthesis of derivatives of this compound, the Buchwald-Hartwig reaction could be employed to introduce amino groups at other positions of the indole ring. For instance, if a bromo- or chloro-substituted indole-2-carboxylic acid ester were available (e.g., ethyl 4-bromo-5,7-dimethyl-1H-indole-2-carboxylate), it could be coupled with various primary or secondary amines. nih.govmdpi.com The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃). nih.gov This methodology provides a direct route to complex, highly substituted indole derivatives that are valuable in drug discovery. nih.govmdpi.com

Table 4: Buchwald–Hartwig Reaction for Indole Functionalization

| Component | Description | Example Application |

|---|---|---|

| Indole Substrate | A halogenated or triflated indole-2-carboxylate (B1230498). | Ethyl 4-bromo-5,7-dimethyl-1H-indole-2-carboxylate |

| Coupling Partner | A primary or secondary amine. | Substituted anilines, benzylamines nih.gov |

| Catalyst System | A palladium source and a phosphine ligand. organic-chemistry.org | Pd(OAc)₂ with XPhos ligand |

| Base | An inorganic or organic base. | Cs₂CO₃ or K₃PO₄ |

| Product | An N-arylated or N-alkylated amino-indole derivative. | Ethyl 4-(arylamino)-5,7-dimethyl-1H-indole-2-carboxylate |

Aerobic Cross-Dehydrogenative Coupling

Cross-dehydrogenative coupling (CDC) represents a modern and efficient strategy in organic synthesis that forms C-C or other bonds by combining two C-H bonds, typically with the aid of a metal catalyst and an oxidant. nih.govacs.org Aerobic CDC reactions are particularly attractive as they use molecular oxygen or air as the terminal oxidant, producing water as the only byproduct, which aligns with the principles of green chemistry. acs.orgrsc.org

In indole chemistry, palladium-catalyzed aerobic oxidative annulation can be used to construct new rings fused to the indole core. acs.org This process involves the intramolecular coupling of a C-H bond on the indole ring (e.g., at C2 or C3) with a C-H bond in a tethered side chain. acs.org For a derivative of this compound, one could envision a substrate with a suitable tether at the N1 position. Under the influence of a Pd(II) catalyst and an oxygen atmosphere, an intramolecular cyclization could occur, forming a polycyclic indole structure. acs.org This method bypasses the need for pre-functionalized starting materials, offering a more atom- and step-economical route. acs.org

Table 5: Aerobic Cross-Dehydrogenative Coupling for Indole Annulation

| Component | Description |

|---|---|

| Substrate | An indole with a tether containing a C-H bond suitable for cyclization. |

| Catalyst | Typically a palladium(II) salt, such as Pd(OAc)₂. acs.org |

| Oxidant | Molecular oxygen (O₂) or air. acs.org |

| Ligand/Additive | Often includes ligands like pyridines to modulate catalyst activity. acs.org |

| Product | A polycyclic system resulting from intramolecular C-H/C-H coupling. |

Gold-Catalyzed Cyclization Approaches

Gold catalysis has emerged as a powerful tool for orchestrating complex cyclization and rearrangement reactions, particularly those involving alkynes. acs.orgacs.org Gold catalysts, being highly carbophilic, effectively activate C-C triple bonds towards nucleophilic attack, enabling the formation of various heterocyclic structures under mild conditions. rsc.org

In the context of indole synthesis, gold-catalyzed reactions can provide unique pathways that are complementary to traditional methods. acs.org One such approach involves the benzannulation of alkyne-tethered pyrroles. acs.org A conceptual pathway to a substituted indole could start with a functionalized pyrrole (B145914) precursor bearing an alkynyl side chain. Upon treatment with a gold catalyst, such as IPrAuNTf₂, the alkyne is activated, triggering an intramolecular attack from the pyrrole ring. acs.org This is followed by a cascade of rearrangements to construct the fused benzene (B151609) ring, ultimately yielding the indole scaffold. This "back-to-front" strategy allows for the synthesis of highly substituted indoles from readily available pyrrole building blocks. acs.org While a direct application to this compound would require a specifically tailored pyrrole precursor, the methodology showcases the synthetic versatility offered by modern gold catalysis.

Table 6: Gold-Catalyzed Cyclization for Indole Synthesis

| Component | Description |

|---|---|

| Substrate | A precursor containing an alkyne and a suitable nucleophile for cyclization (e.g., an alkyne-tethered pyrrole). acs.org |

| Catalyst | Homogeneous gold(I) or gold(III) complexes (e.g., IPrAuNTf₂, AuCl₃). acs.org |

| Mechanism | Activation of the alkyne by the gold catalyst, followed by intramolecular nucleophilic attack and subsequent rearrangement/aromatization. |

| Conditions | Typically mild, often performed at room temperature in common organic solvents. |

| Product | A substituted indole or a related polycyclic indoline (B122111) scaffold. acs.org |

Specific Synthesis of this compound

The synthesis of this compound, while not extensively detailed in dedicated studies, can be accomplished through well-established routes for indole-2-carboxylic acids. The most common pathway involves the initial synthesis of an ester derivative, typically the ethyl ester, which is then hydrolyzed to yield the final carboxylic acid.

Key Precursors and Reaction Conditions

The synthesis of the precursor, ethyl 5,7-dimethyl-1H-indole-2-carboxylate, is logically achieved via the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a β-ketoester.

Key Precursors:

2,4-Dimethylphenylhydrazine: This would serve as the hydrazine (B178648) component, providing the dimethyl-substituted benzene ring of the indole nucleus.

Ethyl Pyruvate or a derivative: This carbonyl compound provides the atoms necessary to form the pyrrole ring, including the carboxylate group at the 2-position.

The reaction typically proceeds by mixing the precursors in a suitable solvent, often ethanol, in the presence of an acid catalyst such as sulfuric acid, hydrochloric acid, or a Lewis acid. The mixture is heated to facilitate the condensation and subsequent cyclization, which involves an electrocyclic rearrangement to form the indole core.

Following the synthesis of ethyl 5,7-dimethyl-1H-indole-2-carboxylate, the final carboxylic acid is obtained through alkaline hydrolysis. This is a standard procedure where the ester is treated with a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. orgsyn.org The reaction mixture is typically heated to drive the saponification to completion. Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the desired this compound.

| Step | Reaction Type | Key Precursors/Reagents | Typical Conditions |

| 1 | Fischer Indole Synthesis | 2,4-Dimethylphenylhydrazine, Ethyl Pyruvate | Ethanol, Acid Catalyst (e.g., H₂SO₄), Heat |

| 2 | Hydrolysis | Ethyl 5,7-dimethyl-1H-indole-2-carboxylate, Base (e.g., NaOH) | Aqueous/Alcoholic solution, Heat, followed by Acidification |

Optimization of Reaction Yields and Purity

While specific optimization studies for the synthesis of this compound are not prominently featured in the scientific literature, general principles for maximizing yield and purity in Fischer indole syntheses are applicable. Key parameters for optimization include:

Choice of Acid Catalyst: The strength and concentration of the acid can significantly impact reaction rates and the prevalence of side reactions.

Reaction Temperature and Time: Careful control of temperature and reaction duration is crucial to ensure complete cyclization without promoting degradation of the product.

Solvent Selection: The polarity and boiling point of the solvent can influence the solubility of reactants and the efficiency of the reaction.

Purification Methods: For the intermediate ester, purification is typically achieved through recrystallization or column chromatography. The final carboxylic acid product is often purified by recrystallization from a suitable solvent system to achieve high purity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. For the production of this compound, several green chemistry strategies could be employed, although specific examples for this compound are not detailed in published research. General applicable principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. For instance, solid acid catalysts could potentially replace corrosive mineral acids in the Fischer indole synthesis, simplifying workup and catalyst recycling.

Derivatization Strategies of this compound

The carboxylic acid group at the 2-position of the indole ring is a versatile handle for a variety of chemical modifications, most commonly the formation of amides and esters.

Amide Coupling Reactions for Carboxamide Formation

Amide bond formation is a frequent derivatization of carboxylic acids. This is typically achieved by activating the carboxylic acid and then reacting it with a primary or secondary amine. A specific example of this is the synthesis of 5,7-dimethyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-indole-2-carboxamide. acs.org

This synthesis is accomplished by reacting this compound with (6-morpholinopyridin-3-yl)methanamine (B1285645) hydrochloride. acs.org The reaction utilizes a coupling agent to facilitate the formation of the amide bond. Common coupling reagents for such transformations include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), often in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to neutralize the acid formed during the reaction. acs.org

Table of Amide Coupling Reaction Details

| Starting Acid | Amine Component | Coupling Agent | Product | Yield |

|---|

Esterification Reactions

Esterification is another fundamental derivatization of carboxylic acids. The most direct method is the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst. msu.edu

For this compound, this would involve heating the acid with an excess of a chosen alcohol (e.g., methanol, ethanol) and a catalytic amount of an acid like sulfuric acid. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent, and water may be removed as it is formed. msu.edu Although this is a standard and expected reaction, specific examples of Fischer esterification starting with this compound are not explicitly detailed in the surveyed literature.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a versatile handle for a variety of chemical transformations, most commonly leading to the formation of esters and amides. These modifications are fundamental for creating diverse libraries of compounds.

Esterification: The conversion of the carboxylic acid to its corresponding ester is a standard procedure, often performed to protect the acid, increase solubility in organic solvents, or act as a key intermediate for further reactions. A common method involves reacting the indole-2-carboxylic acid with an alcohol, such as ethanol, in the presence of a strong acid catalyst like concentrated sulfuric acid, typically with heating. nih.gov

Another specialized method for ester synthesis is the catalytic addition of the carboxylic acid to alkynes, which produces enol esters. For instance, the reaction of indole-2-carboxylic acid with a terminal alkyne like 1-hexyne (B1330390) can be catalyzed by a ruthenium(II) complex, [RuCl2(η6-p-cymene)(PPh3)], to yield the corresponding vinyl ester. mdpi.com

Amide Formation: The synthesis of amides from indole-2-carboxylic acids is a widely employed transformation. This is typically achieved by activating the carboxylic acid and then reacting it with a primary or secondary amine. A prevalent method uses coupling reagents to facilitate this reaction. For example, benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) is an effective coupling reagent, used in conjunction with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM). nih.gov This approach allows for the formation of a stable amide bond under mild conditions.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride intermediate by treatment with thionyl chloride (SOCl2). The resulting acyl chloride is then reacted with the desired amine in the presence of a base like pyridine (B92270) to yield the final amide. tandfonline.com

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., EtOH), concentrated H₂SO₄, 80°C | Alkyl Ester | nih.gov |

| Enol Esterification | 1-Hexyne, [RuCl₂(η⁶-p-cymene)(PPh₃)], Toluene, 80°C | Vinyl Ester | mdpi.com |

| Amide Coupling | Amine, BOP, DIPEA, DCM, room temperature | Amide | nih.gov |

| Amide Formation via Acyl Chloride | 1. SOCl₂; 2. Amine, Pyridine | Amide | tandfonline.com |

Substitutions on the Indole Nitrogen (N1)

The hydrogen atom on the indole nitrogen (N1) can be readily substituted with various groups, a common strategy to modulate the electronic and steric properties of the indole ring system. Alkylation is the most frequent modification at this position.

N-Alkylation: The introduction of alkyl or benzyl (B1604629) groups at the N1 position is typically achieved by treating the indole-2-carboxylate ester with an alkylating agent in the presence of a strong base. Sodium hydride (NaH) is a commonly used base to deprotonate the indole nitrogen, forming a nucleophilic anion that subsequently reacts with an alkyl halide (e.g., methyl iodide) or a benzyl halide (e.g., benzyl bromide). tandfonline.comsci-hub.se These reactions are generally performed in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). The ester form of the indole is used to prevent the acidic proton of the carboxylic acid from interfering with the base. Following N-alkylation, the ester can be hydrolyzed back to the carboxylic acid if desired. sci-hub.se

| Transformation | Substrate | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Methylation | Indole-2-carboxylate ester | NaH, Methyl Iodide, DMF | N1-Methyl Indole-2-carboxylate | sci-hub.se |

| N-Benzylation | Indole-2-carboxylate ester | NaH, Benzyl Bromide, DMF | N1-Benzyl Indole-2-carboxylate | tandfonline.com |

Introduction of Functional Groups at Other Positions (e.g., C3)

While the C2 position is occupied by the carboxylic acid, the C3 position of the indole nucleus is particularly susceptible to electrophilic substitution, especially when an electron-withdrawing group like an ester is present at C2. These reactions are typically performed on the indole-2-carboxylate ester rather than the free acid.

C3-Acylation: The introduction of an acyl group at the C3 position can be accomplished via a Friedel-Crafts acylation reaction. This involves treating the indole-2-carboxylate ester with an acyl chloride in the presence of a Lewis acid catalyst. This modification introduces a ketone functionality at the C3 position, which can be a precursor for further synthetic transformations, such as reduction to an alkyl group using reagents like triethylsilane. acs.org

C3-Formylation: A formyl group can be introduced at the C3 position using the Vilsmeier-Haack reaction. nih.gov This reaction involves treating the indole-2-carboxylate ester with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The electron-withdrawing effect of the ester at the C2 position facilitates this electrophilic substitution at C3, yielding a 3-formyl-1H-indole-2-carboxylate derivative. nih.gov

| Transformation | Substrate | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Indole-2-carboxylate ester | Acyl chloride, Lewis Acid | 3-Acyl-indole-2-carboxylate | acs.org |

| Formylation (Vilsmeier-Haack) | Indole-2-carboxylate ester | POCl₃, DMF | 3-Formyl-indole-2-carboxylate | nih.gov |

Advanced Spectroscopic and Computational Analysis of 5,7 Dimethyl 1h Indole 2 Carboxylic Acid and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 5,7-dimethyl-1H-indole-2-carboxylic acid, 1D (¹H and ¹³C) and 2D NMR techniques provide unambiguous assignment of all proton and carbon signals.

In a typical solvent like DMSO-d₆, the carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, generally above 12 ppm, due to its acidic nature and hydrogen bonding. The indole (B1671886) N-H proton also appears as a broad singlet, typically in the range of 11-12 ppm.

The aromatic region will feature signals for the protons at the C3, C4, and C6 positions. The C3-H proton is expected to be a singlet or a narrow doublet appearing around 7.0-7.2 ppm. The C4-H and C6-H protons on the benzene (B151609) portion of the indole ring will appear as singlets, as they lack adjacent protons for spin-spin coupling. Their chemical shifts would be influenced by the electron-donating methyl groups. The C5- and C7-methyl group protons will each appear as sharp singlets, likely in the range of 2.3-2.5 ppm.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Indole-2-carboxylic Acid Analogs in DMSO-d₆.

| Proton | Indole-2-carboxylic Acid | 5-Methylindole-2-carboxylic Acid | Predicted this compound |

|---|---|---|---|

| 1-NH | ~11.8 | ~11.6 | ~11.5 |

| 3-H | ~7.14 | ~7.05 | ~7.0 |

| 4-H | ~7.67 | ~7.45 | ~7.3 (s) |

| 5-H | ~7.14 | - | - |

| 6-H | ~7.08 | ~6.95 (d) | ~6.8 (s) |

| 7-H | ~7.48 | ~7.35 (s) | - |

| 5-CH₃ | - | ~2.38 (s) | ~2.4 (s) |

| 7-CH₃ | - | - | ~2.4 (s) |

| COOH | ~13.0 | ~12.8 | ~12.8 |

Data for analogs are compiled from publicly available spectral databases. Predictions are based on established substituent effects.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, the spectrum will show signals for the carboxylic acid carbon, the nine carbons of the dimethylindole core, and the two methyl carbons.

The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing in the range of 160-165 ppm. The quaternary carbons of the indole ring (C2, C3a, C7a) and the substituted carbons (C5, C7) will have distinct chemical shifts. The remaining aromatic carbons (C3, C4, C6) will appear in the typical aromatic region of 100-140 ppm. The two methyl carbons will be the most shielded, resonating at approximately 20-22 ppm.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Indole-2-carboxylic Acid Analogs.

| Carbon | Indole-2-carboxylic Acid | 5-Methylindole-2-carboxylic Acid | Predicted this compound |

|---|---|---|---|

| C2 | ~129.8 | ~129.5 | ~129.2 |

| C3 | ~108.1 | ~107.5 | ~107.0 |

| C3a | ~127.5 | ~127.8 | ~127.6 |

| C4 | ~121.1 | ~122.5 | ~122.0 |

| C5 | ~122.3 | ~131.0 | ~130.5 |

| C6 | ~120.0 | ~120.0 | ~117.5 |

| C7 | ~112.1 | ~111.8 | ~120.0 |

| C7a | ~136.9 | ~135.5 | ~135.0 |

| 5-CH₃ | - | ~21.5 | ~21.6 |

| 7-CH₃ | - | - | ~21.0 |

| COOH | ~163.5 | ~163.8 | ~163.7 |

Data for analogs are compiled from publicly available spectral databases. chemicalbook.comchemicalbook.com Predictions are based on established substituent effects.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For a substituted indole, COSY would show correlations between adjacent aromatic protons. researchgate.net In the case of this compound, the absence of couplings for the C4-H and C6-H protons would confirm their isolated positions on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This technique would definitively link the proton signals of C3-H, C4-H, C6-H, and the methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. researchgate.net HMBC is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected from the methyl protons (5-CH₃ and 7-CH₃) to the adjacent ring carbons (e.g., 5-CH₃ to C4, C5, and C6; 7-CH₃ to C6, C7, and C7a). Correlations from the C3-H proton to the C2 and C3a carbons would also be critical for confirming the indole core structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. This broadness is due to strong hydrogen bonding between carboxylic acid dimers in the solid state. The N-H stretching vibration of the indole ring is expected to appear as a sharper, distinct peak around 3300-3400 cm⁻¹.

The C=O (carbonyl) stretching of the carboxylic acid gives rise to a strong, sharp absorption band between 1680 and 1710 cm⁻¹. Conjugation with the indole ring system typically places this absorption at the lower end of the range. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The spectrum also contains a "fingerprint region" below 1500 cm⁻¹, which includes complex vibrations characteristic of the entire molecule, such as C-O stretching and C-H bending.

Table 3: Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Indole N-H | Stretch | 3300-3400 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2980 | Medium |

| Carbonyl C=O | Stretch | 1680-1710 | Strong, Sharp |

| Aromatic C=C | Stretch | 1500-1600 | Medium |

| C-O | Stretch | 1210-1320 | Strong |

Data is based on typical values for indole carboxylic acids. mdpi.comnist.govchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₁H₁₁NO₂), the molecular weight is 189.21 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).

Electron Impact (EI) mass spectrometry would reveal the compound's fragmentation pattern, which is valuable for structural confirmation. The molecular ion peak (M⁺) at m/z = 189 would be expected. Key fragmentation pathways for indole carboxylic acids often involve initial losses from the carboxylic acid group. scirp.org

Common fragmentation patterns include:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z = 172 ([M-17]⁺).

Loss of the entire carboxyl group (•COOH): This cleavage leads to a fragment at m/z = 144 ([M-45]⁺), corresponding to the 5,7-dimethylindole cation.

Decarboxylation followed by loss of H: A common fragmentation for indoles is the loss of HCN from the pyrrole (B145914) ring. The fragment at m/z = 144 could further lose HCN to give a fragment at m/z = 117.

McLafferty rearrangement: While less common for aromatic acids, if applicable, it could lead to specific neutral losses. libretexts.orgmiamioh.edu

The fragmentation of the indole ring itself can also occur, leading to a complex pattern of lower mass ions that are characteristic of the indole nucleus. scirp.org

X-ray Crystallography of this compound and Related Indoles

X-ray crystallography provides definitive, three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this compound is not publicly documented, extensive crystallographic studies on related indole-2-carboxylic acids provide a clear picture of the expected structural motifs. researchgate.netnih.gov

Studies on indole-2-carboxylic acid and its 5-methoxy analog show that these molecules typically form centrosymmetric dimers in the crystal lattice. mdpi.comresearchgate.net This dimerization occurs through strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules, forming a characteristic R²₂(8) ring motif.

Table 4: List of Compounds Mentioned.

| Compound Name |

|---|

| This compound |

| Indole-2-carboxylic acid |

| 5-methylindole-2-carboxylic acid |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal architecture of indole carboxylic acids is predominantly governed by a network of non-covalent interactions, which dictates the supramolecular assembly of the molecules in the solid state. Hydrogen bonding and π-π stacking are the principal forces influencing the final crystal packing.

A recurrent and significant structural motif in indole-2-carboxylic acids is the formation of inversion dimers. These dimers are typically linked by pairs of N—H⋯O hydrogen bonds, creating R²₂(10) loops. nih.gov For instance, in the crystal structures of ethyl 5-chloro-1H-indole-2-carboxylate and ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, such inversion dimers are the primary building blocks. nih.gov

Furthermore, the carboxylic acid group itself is a potent hydrogen bond donor and acceptor. In many indole carboxylic acid analogs, molecules form centrosymmetric dimers connected by strong, nearly linear O—H⋯O hydrogen bonds between their carboxylic acid moieties. mdpi.comresearchgate.net This interaction results in the formation of a stable eight-membered ring, denoted as an R²₂(8) motif. mdpi.commdpi.com

These primary dimeric structures are often further organized into more complex assemblies. In the crystal structure of indole-2-carboxylic acid, two chains of molecules interlink to create a planar ribbon, which is held together by both O–H⋯O and N–H⋯O hydrogen bonds. researchgate.net In this arrangement, the oxygen atom of the carboxylic group acts as an acceptor for two hydrogen bonds from the O-H and N-H groups of a neighboring molecule. researchgate.net Similarly, in a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, dimer units extend into a sheet structure through N–H⋯O interactions. mdpi.com

Beyond hydrogen bonding, π-π stacking interactions also play a crucial role, particularly in arranging the indole rings. unito.it In some structures, these interactions occur between molecules related by inversion symmetry, where the six-membered ring of one molecule overlaps with the five-membered ring of another. nih.gov Other weak interactions, such as C—H⋯O, C—I⋯π, and C—Cl⋯π contacts, contribute to the stability and specific geometry of the crystal lattice, linking dimers into chains or sheets. nih.govmdpi.com

| Compound | Primary Hydrogen Bonding Motif | Other Key Interactions | Resulting Supramolecular Structure |

|---|---|---|---|

| 5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2) | O—H⋯O cyclic dimers [R²₂(8)] | N—H⋯O (to methoxy), C—H⋯O | Sheet structure |

| Indole-2-carboxylic Acid | O–H⋯O and N–H⋯O bonds | - | Planar ribbons in a herringbone arrangement |

| Ethyl 5-chloro-1H-indole-2-carboxylate | N—H⋯O inversion dimers [R²₂(10)] | π–π stacking, C—Cl⋯π | Double chains |

| Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate | N—H⋯O inversion dimers [R²₂(10)] | π–π stacking, C—I⋯π, I⋯Cl halogen bonds | Sheets |

Polymorphism Studies of Indole Carboxylic Acids

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical area of study for indole carboxylic acids due to its profound impact on the physicochemical properties of the solid form. Different polymorphs of the same compound can exhibit variations in stability, solubility, and other key characteristics.

A notable example is 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), for which a new polymorph was recently discovered and characterized. mdpi.comresearchgate.netnih.gov The original polymorph (polymorph 1) crystallizes in the monoclinic C2/c space group and forms ribbons of two independent molecular chains connected by O–H⋯O and N–H⋯O hydrogen bonds. mdpi.com In this form, the oxygen atom of the carboxylic group acts as the hydrogen bond acceptor for the N-H group of the indole ring. mdpi.com

In contrast, the newly identified polymorph (polymorph 2) crystallizes in the monoclinic P2₁/c space group. mdpi.comresearchgate.netnih.gov Its crystal structure is distinguished by the formation of centrosymmetric cyclic dimers via double O−H⋯O hydrogen bonds between the carboxylic acid groups. mdpi.com A crucial difference lies in the N–H⋯O hydrogen bonding; in polymorph 2, the hydrogen bond acceptor is the oxygen atom of the methoxy (B1213986) group, whereas in polymorph 1, it is the oxygen atom of the carboxylic group. mdpi.com This redirection of the hydrogen bond network, along with different C-H···O interactions, leads to a significantly different spatial arrangement of the molecules. mdpi.comresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Predictions

Density Functional Theory (DFT) has become an indispensable tool for investigating the molecular structure, electronic properties, and vibrational spectra of indole carboxylic acids. nih.govdntb.gov.ua These computational methods provide detailed insights that complement and help interpret experimental data from techniques like X-ray diffraction and infrared (IR) spectroscopy. mdpi.com

For indole carboxylic acid analogs, DFT calculations are frequently employed to optimize molecular geometries. A stable conformer is first identified, often through potential energy scans, and its geometry is then optimized using a specific functional and basis set. nih.gov For example, the geometry of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) was optimized at the B3LYP/6-311++G(d,p) level of theory. nih.gov In the study of a 5-methoxy-1H-indole-2-carboxylic acid polymorph, the ωB97X-D functional, which includes dispersion corrections, was used with the 6-31++G(d,p) and aug-cc-pVTZ basis sets. mdpi.comresearchgate.netnih.gov The calculated bond lengths and angles from such optimizations typically show good agreement with experimental values obtained from single-crystal X-ray diffraction. mdpi.comresearchgate.net

DFT is also a powerful method for predicting vibrational spectra. The calculated normal modes of vibration can be compared with experimental FT-IR and FT-Raman spectra, aiding in the assignment of spectral bands. nih.govresearchgate.net For instance, DFT calculations helped confirm that in a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, the N-H group is involved in an intermolecular N–H⋯O hydrogen bond, with the methoxy group's oxygen atom acting as the acceptor. mdpi.com

Furthermore, DFT is used to analyze noncovalent interactions through methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), which can quantify the strength and nature of hydrogen bonds. mdpi.comnih.gov Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also calculated to understand charge transfer within the molecule. researchgate.net

| Compound/Analog | DFT Functional | Basis Set | Properties Investigated |

|---|---|---|---|

| 5-Methoxy-1H-indole-2-carboxylic Acid | ωB97X-D | 6-31++G(d,p), aug-cc-pVTZ | Molecular geometry, IR spectra, Intermolecular interactions |

| 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid | B3LYP | 6-311++G(d,p) | Molecular geometry, Vibrational wavenumbers, NBO/QTAIM analysis |

| Indole-3-carboxylic Acid | B3LYP | 6-311++G(d,p) | Optimized geometry, Vibrational spectra, NBO analysis |

| Indole-2-carboxylic Acid | HF, MP2, B3LYP | Not specified | Conformer geometry and stability |

Conformational Analysis and Energy Landscapes

The biological activity and physicochemical properties of indole carboxylic acids are intrinsically linked to their three-dimensional structure. Conformational analysis is therefore essential for identifying the most stable spatial arrangements (conformers) of these molecules and understanding their relative energies.

Computational methods are used to explore the conformational space by systematically rotating the flexible parts of the molecule, primarily the bond connecting the carboxylic acid group to the indole ring. Potential energy scans are performed by varying the relevant dihedral angles to identify low-energy conformers. nih.gov For instance, in the study of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, a stable conformer was determined using this approach before full geometry optimization. nih.gov

Theoretical studies on the monomer of indole-2-carboxylic acid have been performed to evaluate the relative stability of its four possible conformers using ab initio (HF and MP2) and density functional (B3LYP) methods. researchgate.net Such calculations help determine the most probable structure in the gas phase, which serves as a fundamental reference for understanding the effects of intermolecular interactions in the condensed phase. The most stable calculated structure generally shows good agreement with the geometry observed experimentally in the crystal. researchgate.net Understanding the energy landscape provides insight into the flexibility of the molecule and the energy barriers between different conformations, which can be crucial for processes like receptor binding.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and conformational analysis provide static pictures of molecular structure, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its analogs over time. MD simulations are particularly valuable for understanding how these molecules behave in complex environments, such as in solution or when interacting with biological macromolecules. nih.govacs.org

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-receptor complex. nih.govmdpi.com For example, a 100-nanosecond MD simulation was used to confirm the dynamic stability of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid within the binding pocket of a target protein. nih.gov These simulations can reveal minimal fluctuations in the protein-ligand complex, suggesting stable binding. mdpi.com

MD simulations have also been applied to various indole derivatives to confirm their binding modes within the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov By simulating the movement of atoms over time, researchers can analyze the persistence of key interactions, such as hydrogen bonds and π-π stacking, which are vital for biological activity. researchgate.netrsc.org Furthermore, simulations of indole itself in aqueous solution have been used to investigate its excited-state dynamics and relaxation mechanisms, providing fundamental insights that can be extended to its derivatives. acs.org

Prediction of Collision Cross Sections (CCS)

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique that separates ions based on their size, shape, and charge in the gas phase. mdpi.com A key parameter derived from these measurements is the rotationally averaged collision cross-section (CCS), which is a physicochemical property representing the effective area of the ion as it tumbles and drifts through a buffer gas. mdpi.com The CCS value serves as a unique molecular fingerprint that can help identify compounds and distinguish between isomers, which is often challenging with mass spectrometry alone. chromatographyonline.comnih.gov

For classes of compounds like indoles and their derivatives, experimental CCS values can be measured using techniques such as traveling-wave ion mobility mass spectrometry (UPLC-TWIM-MS). nih.govacs.org However, the availability of authentic standards for all compounds of interest is limited. chromatographyonline.comnih.gov Consequently, computational methods for predicting CCS values have become increasingly important. nih.gov

Theoretical CCS prediction tools, including those based on computational chemistry and machine learning models, are used to generate in silico CCS databases. mdpi.comnih.gov These prediction models typically use physicochemical properties of the ions, with the ion's polarizability and mass-to-charge ratio (m/z) having been identified as having the most significant predictive power for TWIM-MS CCS values. nih.govacs.org By comparing experimentally measured CCS values of an unknown compound with a database of predicted values, researchers can significantly increase confidence in its identification. nih.gov This integrated experimental and computational workflow is a valuable tool for characterizing novel molecules like this compound and its analogs in complex mixtures. nih.gov

Structure Activity Relationship Sar Studies of 5,7 Dimethyl 1h Indole 2 Carboxylic Acid Derivatives

Importance of Indole (B1671886) Core in Biological Activity

The indole core is a fundamental structural element for the biological activity of many compounds. google.com It is a versatile scaffold found in numerous natural products and synthetic drugs, demonstrating a wide range of pharmacological properties. google.com The indole nucleus can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, van der Waals forces, and pi-stacking interactions. Its rigid, bicyclic structure provides a fixed orientation for substituents, which can be crucial for precise binding to receptor sites or enzyme active pockets. google.com

In the context of indole-2-carboxylic acid derivatives, the indole NH group has been shown to be important for binding activity, potentially by participating in hydrogen bonding with the target protein. nih.gov For instance, methylation of the indole nitrogen in a series of indole-2-carboxylic acid derivatives resulted in a loss of inhibitory activity, suggesting a critical role for the NH proton. nih.gov Furthermore, replacing the indole ring with a benzothiophene (B83047) fragment also led to a loss of activity, underscoring the specific contribution of the indole scaffold. nih.gov The indole core, in conjunction with the C2 carboxyl group, can also act as a chelating moiety for metal ions, which is a key interaction for the inhibition of certain enzymes like HIV-1 integrase. mdpi.comrsc.org

Impact of Methyl Substituents at C5 and C7 on Activity

While extensive research has been conducted on various substituted indole-2-carboxylic acids, specific and detailed SAR studies focusing on the combined effect of methyl groups at both the C5 and C7 positions of the indole ring are not extensively documented in the provided literature. However, the influence of substituents on the benzene (B151609) portion of the indole nucleus is a well-established determinant of biological activity.

Substitutions on the indole ring, in general, can significantly impact a compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affects its pharmacokinetic and pharmacodynamic behavior. For example, in a series of indole-2-carboxamide derivatives acting as CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position was found to enhance potency. nih.gov This suggests that electron-withdrawing groups at this position are favorable for this particular activity.

The introduction of methyl groups, being small and lipophilic, can influence activity in several ways. They can enhance binding to hydrophobic pockets within a receptor or enzyme active site. The positioning of these methyl groups at C5 and C7 would increase the lipophilicity of the benzene portion of the indole ring. This increased lipophilicity could potentially enhance membrane permeability or lead to stronger hydrophobic interactions with a biological target. Conversely, the steric bulk of the methyl groups, although relatively small, could also introduce steric hindrance, potentially preventing optimal binding to a target if the binding pocket is sterically constrained. Without direct comparative studies of 5,7-dimethyl-1H-indole-2-carboxylic acid derivatives against their non-methylated or mono-methylated counterparts, the precise contribution of this specific substitution pattern remains an area for further investigation.

Role of the Carboxylic Acid Group in Ligand-Receptor Interactions

The carboxylic acid group at the C2 position of the indole scaffold is a critical functional group for the biological activity of this class of compounds. sci-hub.se Its ability to act as a hydrogen bond donor and acceptor, as well as its anionic character at physiological pH, allows it to form strong and specific interactions with biological targets.

Numerous studies have demonstrated that the C2-carboxyl group is essential for binding and activity. For instance, in the development of IDO1/TDO dual inhibitors, replacement of the carboxyl group with a methyl, hydroxymethyl, or cyano group, or its complete removal, resulted in a loss of inhibition. sci-hub.se This highlights the indispensable nature of the carboxylic acid for this particular activity.

Modifications of the Carboxylic Acid Moiety and Their Pharmacological Implications

Given the pivotal role of the C2-carboxylic acid, modifications of this group have been a major focus of SAR studies to modulate activity, improve pharmacokinetic properties, and explore interactions with different biological targets.

The conversion of the carboxylic acid to an amide is a common and often fruitful strategy in medicinal chemistry. The amide bond is stable, neutral, and can act as both a hydrogen bond donor and acceptor. mdpi.com For many indole-2-carboxylic acid series, the corresponding carboxamides exhibit potent and often enhanced biological activity compared to the parent carboxylic acid.

In the field of CB1 receptor allosteric modulators, the carboxamide functionality at the C2 position was found to be critical for the desired allosteric effects. nih.gov SAR studies on N-phenylethyl-1H-indole-2-carboxamides revealed that the nature of the substituent on the amide nitrogen was a key determinant of activity. For example, carboxamides bearing a dimethylamino or piperidinyl group at the 4-position of the phenethyl moiety showed the maximum stimulatory activity on the CB1 receptor. mdpi.com

Similarly, in the development of antituberculosis agents, indole-2-carboxamides were identified as a promising class of compounds. clockss.org SAR studies indicated that both the NH of the amide and the indole ring are important for antimycobacterial activity. Modifications on the group attached to the amide nitrogen, such as a cyclohexyl group, led to highly potent compounds. clockss.org

The following table summarizes the SAR findings for a series of indole-2-carboxamide derivatives as apoptosis inducers. nih.gov

| Compound | R1 (at C5) | R2 (at C3) | R3 (on Benzylidene) | EC50 (µM) in T47D cells |

| 3a | Cl | CH₃ | 4-NO₂ | 2 |

| 9a | CH₃ | Phenyl | 4-CH₃ | 0.1 |

| 9b | Cl | Phenyl | 4-NO₂ | 0.1 |

This data illustrates that substitution at the 3-position of the indole ring with a phenyl group significantly increases apoptotic activity compared to a methyl group. nih.gov

Ester derivatives of this compound represent another important class of modifications. Esters are often synthesized to increase lipophilicity, which can improve cell membrane permeability. They can also act as prodrugs, being hydrolyzed in vivo by esterases to release the active carboxylic acid.

In some cases, the ester form itself exhibits biological activity. For example, ethyl 5,6-dimethoxy-3-methyl indole-2-carboxylate (B1230498) was found to be a good inhibitor of tyrosinase. sci-hub.se The synthesis of various N-alkylated indole-2-carboxylates has been reported, with the ester group often being a precursor for the synthesis of the corresponding carboxylic acids or other derivatives like hydrazides.

However, in many SAR studies, the conversion of the carboxylic acid to an ester leads to a reduction or loss of activity, particularly when the free carboxylic acid is essential for binding to the target, as is the case for many enzyme inhibitors. For instance, in a series of HIV-1 fusion inhibitors, retaining the methyl or ethyl ester resulted in enhanced fusion inhibitory activity, suggesting that for this specific target, the ester was more favorable than the corresponding carboxylic acid or amide. This highlights the target-dependent nature of SAR for this functional group modification.

Influence of Stereochemistry on Biological Activity

The influence of stereochemistry becomes a critical factor when chiral centers are introduced into the derivatives of this compound. While the parent compound itself is achiral, modifications, particularly at the C3 position of the indole ring or on the side chains of amide or ester derivatives, can create stereogenic centers.

When a molecule has one or more chiral centers, its enantiomers or diastereomers can exhibit significantly different biological activities, potencies, and even different pharmacological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the different stereoisomers of a ligand.

For example, in a study of indoline-2-carboxylic acid derivatives, which are hydrogenated forms of indole-2-carboxylic acids, the stereochemistry was found to be crucial. The catalytic hydrogenation of N-acyl derivatives of 3-substituted indole-2-carboxylates could lead to either cis- or trans-indoline diastereomers, which would be expected to have different biological activities due to their distinct three-dimensional shapes. The production of optically active indoline-2-carboxylic acid derivatives is considered highly important for the synthesis of optically pure pharmaceuticals. google.com While specific examples for derivatives of this compound are not prevalent in the reviewed literature, the general principles of stereoselectivity in drug action strongly suggest that if chiral derivatives of this scaffold were synthesized, their stereochemistry would be a key determinant of their biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indole Carboxylic Acids

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. For indole carboxylic acids, various QSAR approaches have been employed to develop predictive models that aid in drug design. These models use molecular descriptors that quantify physicochemical properties like steric, electronic, and hydrophobic characteristics.

One prominent application of QSAR in this area is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). In a study on 3-amidinobenzyl-1H-indole-2-carboxamides as inhibitors of blood coagulation factor Xa, 3D-QSAR models were developed. nih.govresearchgate.net These models, based on docking studies, yielded high correlation coefficients and predictive power. nih.govresearchgate.net The results highlighted the importance of steric, electrostatic, and hydrophobic complementarity between the ligand and the enzyme's binding site. nih.govresearchgate.net Such models provide contour maps that visualize favorable and unfavorable regions for these properties, offering clear guidelines for designing novel inhibitors. nih.govresearchgate.net

2D-QSAR studies have also been successfully applied to indole derivatives. For a series of indole derivatives acting as selective COX-2 inhibitors, a 2D-QSAR model was generated using multiple linear regression. ijpsr.com The model identified alignment-independent and physicochemical descriptors, such as negative potential surface area and the surface area of the most hydrophobic region, as significant contributors to the biological activity. ijpsr.com This type of analysis is valuable for understanding the structural requirements for selective inhibition. ijpsr.com

Furthermore, QSAR studies have been performed on indole derivatives with anti-proliferative activity against breast cancer cells. neliti.com These analyses use a variety of computational methods, including principal component analysis (PCA), multiple linear regression (MLR), and artificial neural networks (ANN), to establish a quantitative link between structure and activity. neliti.com The resulting models can predict the anti-proliferative potential of new derivatives. neliti.com

The table below outlines different QSAR models developed for indole derivatives, detailing the methodologies and key findings.

| Compound Class | Target/Activity | QSAR Method | Key Findings & Important Descriptors | Reference |

| 3-Amidinobenzyl-1H-indole-2-carboxamides | Factor Xa Inhibition | 3D-QSAR (CoMFA, CoMSIA) | Models showed good correlation with experimentally determined binding site topology in terms of steric, electrostatic, and hydrophobic complementarity. | nih.govresearchgate.net |

| Indole Derivatives | COX-2 Inhibition | 2D-QSAR | Alignment-independent descriptors (T_2_O_0, T_2_N_7) and physicochemical descriptors (-ve Potential Surface Area, SA Most Hydrophobic) contributed to activity. | ijpsr.com |

| Indole Derivatives | Anti-proliferative (Breast Cancer) | 2D/3D-QSAR (PCA, MLR, ANN) | Developed quantitative models to interpret and predict the anti-proliferative activity of the compounds. | neliti.com |

| Indeno[1,2-b]indole Derivatives | CK2 Inhibition | QSAR | The model was used to predict the activity of related compound classes. | mdpi.com |

These QSAR studies, whether 2D or 3D, are powerful tools in medicinal chemistry. They not only validate experimental SAR data but also provide predictive models that can prioritize the synthesis of new compounds, thereby accelerating the discovery of more effective indole-based therapeutic agents.

Mechanistic Investigations of 5,7 Dimethyl 1h Indole 2 Carboxylic Acid in Biological Systems

Molecular Target Identification and Validation

The identification of specific molecular targets is a foundational step in elucidating the mechanism of action of any bioactive compound. For the indole-2-carboxylic acid scaffold, a variety of molecular targets have been identified, primarily through screening and in silico methods. Derivatives of this core structure have been investigated as inhibitors for several key proteins involved in disease progression.

Potential targets identified for various indole-2-carboxylic acid analogues include:

Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial in angiogenesis and cancer cell proliferation. d-nb.infonih.gov

Viral Enzymes: HIV-1 integrase, an essential enzyme for the replication of the HIV virus, has been identified as a target. nih.gov

Metabolic Enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism, are targets in the context of tumor immunotherapy. sci-hub.se

Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. nih.gov

Neuroreceptors: The N-methyl-D-aspartate (NMDA) receptor, a fundamental component in excitatory neurotransmission, has been identified as a target for the parent compound, indole-2-carboxylic acid. nih.gov

Computational approaches like inverse virtual screening have also been employed for related chemical structures, such as 2-aryl-quinoline-4-carboxylic acids, to identify potential high-affinity targets like Leishmania major N-myristoyltransferase (LmNMT). frontiersin.orgnih.gov This highlights a powerful in silico strategy for hypothesis generation in target identification.

Receptor Binding Studies and Kinetics

Receptor binding studies are critical for quantifying the interaction between a compound and its molecular target. For the indole-2-carboxylic acid family, the most detailed receptor binding information comes from studies on the NMDA receptor.

Indole-2-carboxylic acid itself has been shown to be a specific and competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor. nih.gov This potentiation site is an allosteric modulatory site, and its blockade by indole-2-carboxylic acid prevents the channel activation normally facilitated by glycine. nih.gov In experimental conditions with low glycine concentrations, indole-2-carboxylic acid was able to completely block the current gated by NMDA, suggesting that NMDA binding alone is insufficient for channel activation. nih.gov

While specific kinetic parameters like Ki (inhibition constant) or Kd (dissociation constant) for 5,7-dimethyl-1H-indole-2-carboxylic acid are not available, studies on related derivatives often use molecular docking to predict binding affinities and modes of interaction, which can guide further experimental validation. nih.gov

Enzyme Inhibition Assays and Kinetic Parameters

Derivatives of the indole-2-carboxylic acid scaffold have demonstrated inhibitory activity against a range of enzymes, with potencies often measured by the half-maximal inhibitory concentration (IC₅₀). These assays are fundamental to understanding the compound's potential therapeutic efficacy.

For instance, a 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide derivative was identified as a potent inhibitor of Hep G2 hepatocellular carcinoma cells, with an IC₅₀ value of 14.3 μM, which was comparable to the standard VEGFR TK inhibitor sorafenib (B1663141) (IC₅₀ = 6.2 μM). d-nb.info Similarly, another study found that a specific indole-2-carboxylic acid derivative (compound 17a) markedly inhibited HIV-1 integrase with an IC₅₀ of 3.11 μM, while the parent compound had an IC₅₀ of 32.37 μM. nih.gov

In the realm of cancer immunotherapy, derivatives of 6-acetamido-indole-2-carboxylic acid were developed as dual inhibitors of IDO1 and TDO. sci-hub.se One of the most potent compounds, 9o-1, exhibited IC₅₀ values of 1.17 μM for IDO1 and 1.55 μM for TDO. sci-hub.se

The table below summarizes the enzymatic inhibition data for several indole-2-carboxylic acid derivatives.

| Derivative Class | Target Enzyme | IC₅₀ (μM) | Cell Line/Assay Condition |

| 5-Bromoindole-2-carbohydrazide | VEGFR-2 TK | 14.3 | Hep G2 Cells |

| Indole-2-carboxylic acid | HIV-1 Integrase | 32.37 | Recombinant Enzyme Assay |

| Optimized Indole-2-carboxylic acid | HIV-1 Integrase | 3.11 | Recombinant Enzyme Assay |

| 6-Acetamido-indole-2-carboxylic acid | IDO1 | 1.17 | Recombinant Enzyme Assay |

| 6-Acetamido-indole-2-carboxylic acid | TDO | 1.55 | Recombinant Enzyme Assay |

This table is interactive and can be sorted by clicking on the column headers.

Cellular Pathway Analysis and Biomarker Identification

The engagement of a molecular target by a compound initiates a cascade of downstream cellular events. Analysis of these pathways provides insight into the broader biological effects. Inhibition of targets like EGFR and VEGFR-2 by indole (B1671886) derivatives implicates these compounds in the disruption of key signaling pathways related to cell growth, proliferation, and angiogenesis. d-nb.infonih.gov

Studies on 5-bromoindole-2-carboxylic acid derivatives have shown that inhibition of EGFR or VEGFR-2 tyrosine kinase activity leads to cell cycle arrest, typically at the G2/M phase, and the induction of the intrinsic apoptosis pathway. d-nb.infonih.gov This demonstrates a clear link between target inhibition and downstream cellular consequences like programmed cell death.

In the context of immunotherapy, the inhibition of IDO1 and TDO by indole-2-carboxylic acid derivatives directly impacts the tryptophan metabolism pathway. sci-hub.se This pathway is often exploited by tumors to create an immunosuppressive microenvironment. By inhibiting these enzymes, the compounds can potentially restore immune surveillance.

While specific biomarker identification for treatment with this compound has not been performed, the pathways implicated suggest that levels of phosphorylated RTKs, cell cycle proteins (e.g., cyclins, CDKs), or metabolites in the tryptophan pathway could serve as potential biomarkers of response.

In Silico Docking Studies and Molecular Interactions with Receptors/Enzymes

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. Numerous in silico studies have been conducted on indole-2-carboxylic acid derivatives to understand their interactions at an atomic level.

These studies consistently show that the indole-2-carboxylic acid scaffold is crucial for interacting with the target's active site. Key interactions observed include:

Chelation with Metal Ions: In the active site of HIV-1 integrase, the indole nucleus is predicted to chelate with two magnesium (Mg²⁺) ions, which is a critical interaction for inhibition. nih.gov

Hydrogen Bonding: The carboxylic acid group is a primary site for forming hydrogen bonds with amino acid residues in the active site of various enzymes, such as Asp1046 in VEGFR. d-nb.info

Pi-Pi Stacking and Hydrophobic Interactions: The aromatic indole ring frequently engages in pi-pi stacking and pi-alkyl interactions with hydrophobic residues like valine, phenylalanine, and leucine (B10760876) within the binding pocket of kinases and other enzymes. d-nb.infonih.gov For example, in HIV-1 integrase, a halogenated benzene (B151609) ring introduced onto the scaffold was shown to effectively bind with viral DNA through π–π stacking. nih.gov

The table below provides a summary of findings from various docking studies on related indole derivatives.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 5-Bromoindole Hydrazone | VEGFR Tyrosine Kinase | -7.78 to -8.02 | Val848, Phe1047, Ala866, Leu840, Asp1046 |

| N-phenyl-indole-2-carboxylic acid ester | COX-2 | Not specified | Binds in site of known selective inhibitor |

| 5-Bromoindole Derivatives | EGFR Tyrosine Kinase | Not specified | Strongest binding energies among tested compounds |